methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate
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Overview
Description
Methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate is a synthetic compound with the molecular formula C12H11ClN2O3 and a molecular weight of 266.68 g/mol . This compound is part of the indole derivative family, which is known for its diverse biological and pharmacological activities . Indole derivatives are significant in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .
Mechanism of Action
Target of Action
Methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives are known to interact with a variety of targets, including enzymes and proteins, and have been used in the treatment of various disorders . .
Mode of Action
The mode of action of indole derivatives often involves the formation of hydrogen bonds with their targets, which can inhibit their activity . .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, leading to a wide range of biological activities . .
Preparation Methods
The synthesis of methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with chloroacetyl chloride under specific conditions. One common method includes the N-chloroacetylation of amino compounds using chloroacetyl chloride in a phosphate buffer . This reaction is highly chemoselective and efficient, usually completed within 20 minutes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization: Indole derivatives often participate in cyclization reactions, forming complex heterocyclic structures.
Common reagents used in these reactions include chloroacetyl chloride, various nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: A compound with potent antiviral properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 3-[(2-chloroacetyl)amino]-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-18-12(17)11-10(15-9(16)6-13)7-4-2-3-5-8(7)14-11/h2-5,14H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQNBOXIFTWCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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